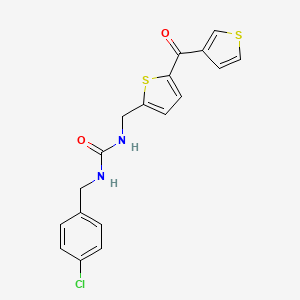

![molecular formula C14H14N2OS B2703748 N-(呋喃-2-基甲基)-4,6-二甲基苯并[d]噻唑-2-胺 CAS No. 1286698-88-1](/img/structure/B2703748.png)

N-(呋喃-2-基甲基)-4,6-二甲基苯并[d]噻唑-2-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

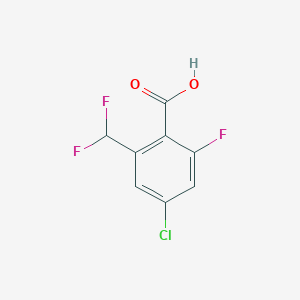

“N-(furan-2-ylmethyl)-4,6-dimethylbenzo[d]thiazol-2-amine” is a chemical compound with the molecular formula C9H10N2OS . It is a solid substance .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, amide derivatives containing furan rings were synthesized under microwave-assisted conditions . The reactions were carried out in a microwave reactor in the presence of effective coupling reagents . After crystallization or flash chromatography, the final compounds were isolated with good or very good yields .Molecular Structure Analysis

The molecular structure of “N-(furan-2-ylmethyl)-4,6-dimethylbenzo[d]thiazol-2-amine” can be represented by the SMILES string and InChI key provided in the Sigma-Aldrich database .Chemical Reactions Analysis

While specific chemical reactions involving “N-(furan-2-ylmethyl)-4,6-dimethylbenzo[d]thiazol-2-amine” are not available, related compounds have been synthesized using various reactions .Physical And Chemical Properties Analysis

“N-(furan-2-ylmethyl)-4,6-dimethylbenzo[d]thiazol-2-amine” is a solid substance . Its molecular weight is 194.25 .科学研究应用

合成与化学反应

相关化合物的化学合成涉及多步反应,突出了它们作为创建不同杂环化合物的中间体的潜力。例如,基于相似的呋喃-2-基甲基化合物的 N-烷基化 1,2,4-三唑、1,3,4-恶二唑和 1,3,4-噻二唑的合成证明了这些结构在有机化学中的多功能性。这些合成涉及在酸性和碱性条件下的反应,以提供各种衍生物,这些衍生物可以在药物化学和材料科学中得到进一步应用 (El-Essawy & Rady, 2011)。

生物学评估

对与 N-(呋喃-2-基甲基)-4,6-二甲基苯并[d]噻唑-2-胺结构相似的化合物的生物活性的研究包括对其抗菌和抗分枝杆菌特性的评估。一项针对新型衍生物的研究在抗菌研究中展示了有希望的结果,突出了这些化合物在解决耐药性感染方面的潜力。计算机药理学预测和随后的抗菌筛选表明,这些化合物在开发新的抗菌剂方面很有用 (Szulczyk 等,2021)。

材料科学与缓蚀

具有呋喃-2-基甲基基序的化合物也因其在材料科学中的应用而被探索,例如缓蚀。一项研究调查了某些噻唑作为酸性条件下铜的缓蚀剂的合成和潜在应用,强调了这些化合物在工业应用中的相关性。这项工作提供了对缓蚀机制和这些缓蚀剂有效性的见解,这可能会导致材料保护和使用寿命的进步 (Farahati 等,2019)。

未来方向

The synthesis of similar compounds under microwave-assisted conditions suggests potential for further exploration . The production of chemicals from biomass offers both economic and ecological benefits . Therefore, the development of new synthetic methods and the exploration of the properties of these compounds could be a promising direction for future research .

作用机制

Target of Action

N-(furan-2-ylmethyl)-4,6-dimethylbenzo[d]thiazol-2-amine is a compound that belongs to the class of thiazoles . Thiazoles are known to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . .

Mode of Action

Thiazole derivatives are known to interact with their targets, leading to various biological effects

Biochemical Pathways

Thiazole derivatives are known to affect various biochemical pathways, leading to their diverse biological activities .

Result of Action

Thiazole derivatives are known to have various biological effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

生化分析

Biochemical Properties

N-(furan-2-ylmethyl)-4,6-dimethylbenzo[d]thiazol-2-amine interacts with various enzymes and proteins. It has been found to exhibit a low affinity towards MAO B and MAO A . Despite this low affinity, it has been observed to modify the B form of MAO, forming a flavin adduct structurally similar to that with deprenyl .

Cellular Effects

The effects of N-(furan-2-ylmethyl)-4,6-dimethylbenzo[d]thiazol-2-amine on cells are primarily related to its influence on monoamine metabolism. In vivo microdialysis and ex vivo amine metabolite measurement demonstrated region-specific alterations in monoamine metabolism . For instance, it was observed that all inhibitors increased cortical serotonin tissue content, but only N-(furan-2-ylmethyl)-4,6-dimethylbenzo[d]thiazol-2-amine increased the levels of cortical noradrenaline .

Molecular Mechanism

The molecular mechanism of action of N-(furan-2-ylmethyl)-4,6-dimethylbenzo[d]thiazol-2-amine is complex. Despite its low affinity for MAO B and MAO A, it modifies the B form of MAO, forming a flavin adduct structurally similar to that with deprenyl . This suggests that the compound may exert its effects at the molecular level through binding interactions with biomolecules and changes in enzyme activity.

Temporal Effects in Laboratory Settings

It is known that the compound is rapidly metabolized in the presence of rat, but not human, microsomes, producing a hydroxylated derivative .

Dosage Effects in Animal Models

The effects of N-(furan-2-ylmethyl)-4,6-dimethylbenzo[d]thiazol-2-amine vary with different dosages in animal models. For instance, it was observed that all inhibitors (1 and 4 mg/kg) increased cortical serotonin tissue content, but only N-(furan-2-ylmethyl)-4,6-dimethylbenzo[d]thiazol-2-amine increased the levels of cortical noradrenaline .

Metabolic Pathways

It is known that the compound is rapidly metabolized in the presence of rat, but not human, microsomes, producing a hydroxylated derivative .

属性

IUPAC Name |

N-(furan-2-ylmethyl)-4,6-dimethyl-1,3-benzothiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2OS/c1-9-6-10(2)13-12(7-9)18-14(16-13)15-8-11-4-3-5-17-11/h3-7H,8H2,1-2H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXHKFPQNUALRHT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)SC(=N2)NCC3=CC=CO3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(4-ethyl-5-propylsulfanyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide](/img/structure/B2703667.png)

![1-(Naphthalen-1-ylmethyl)-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)urea](/img/structure/B2703670.png)

![1-chloro-4-phenyl-5H-pyridazino[4,5-b]indole](/img/structure/B2703671.png)

![2-[(3,4-dichlorobenzyl)sulfanyl]-N,N-dimethyl-6-[(methylsulfanyl)methyl]-4-pyrimidinamine](/img/structure/B2703676.png)

![7-Piperazino-2,4-bis(trifluoromethyl)[1,8]naphthyridine](/img/structure/B2703678.png)